3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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Overview
Description
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable diketone. For 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the specific synthetic route would involve:
Starting Materials: o-Phenylenediamine and a diketone with diethyl groups.
Reaction Conditions: Acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert benzodiazepines to their corresponding amines.
Substitution: Various substitution reactions can occur on the benzene ring or the diazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Benzodiazepines are studied for their unique chemical properties and potential modifications to enhance their activity or reduce side effects.
Biology
In biological research, benzodiazepines are used to study neurotransmitter interactions, receptor binding, and the effects on the central nervous system.
Medicine
Medically, benzodiazepines are used to treat anxiety, insomnia, seizures, and muscle spasms. They are also studied for their potential use in treating other neurological disorders.
Industry
In the pharmaceutical industry, benzodiazepines are important for the development of new therapeutic agents.
Mechanism of Action
Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties due to its specific diethyl substitution, potentially affecting its pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Properties
CAS No. |
62985-45-9 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3,3-diethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-9-7-5-6-8-10(9)15-12(13)17/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
KASJUMQYJJXARX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC |
Origin of Product |
United States |
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